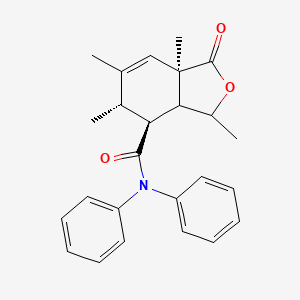

(3R,4S,5S,7aR)-3,5,6,7a-Tetramethyl-1-oxo-N,N-diphenyl-1,3,3a,4,5,7a-hexahydroisobenzofuran-4-carboxamide

Description

This compound is a stereochemically complex hexahydroisobenzofuran derivative featuring a fused bicyclic core with four methyl groups at the 3, 5, 6, and 7a positions and a diphenylcarboxamide substituent at position 4. Its (3R,4S,5S,7aR) configuration suggests significant steric and electronic modulation, which may influence its physicochemical properties and biological interactions. The carboxamide group, coupled with the tetramethylated core, likely enhances lipophilicity and metabolic stability compared to simpler benzofuran analogs. While direct bioactivity data for this compound are unavailable in the provided evidence, its structural motifs align with pharmacologically active scaffolds, such as antimicrobial or anticancer agents, as seen in related benzofuran and carboxamide derivatives .

Propriétés

IUPAC Name |

(3R,4S,5S,7aR)-3,5,6,7a-tetramethyl-1-oxo-N,N-diphenyl-3,3a,4,5-tetrahydro-2-benzofuran-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO3/c1-16-15-25(4)22(18(3)29-24(25)28)21(17(16)2)23(27)26(19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-15,17-18,21-22H,1-4H3/t17-,18-,21+,22?,25-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAZULVZJEVCYLT-CCMXFVCESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2C(OC(=O)C2(C=C1C)C)C)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](C2[C@H](OC(=O)[C@@]2(C=C1C)C)C)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications De Recherche Scientifique

Pharmaceutical Development

This compound is being investigated for its potential therapeutic effects. Its structure suggests possible activity in:

- Anticancer Agents : The presence of diphenyl and carboxamide groups may contribute to biological activity against various cancer cell lines. Initial studies indicate that derivatives of similar structures show promise in inhibiting tumor growth .

Neuroprotective Agents

Research has indicated that compounds with similar frameworks can exhibit neuroprotective properties. This compound's unique stereochemistry might enhance its ability to cross the blood-brain barrier and exert protective effects against neurodegenerative diseases .

Antimicrobial Activity

Preliminary data suggest that this compound may possess antimicrobial properties. Studies on structurally related compounds have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating potential for further exploration in this area .

Polymer Chemistry

Due to its functional groups and stability, this compound can be utilized as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices may enhance mechanical properties and thermal stability .

Nanotechnology

The compound can serve as a precursor for the synthesis of nanoparticles with tailored properties for applications in drug delivery systems or as catalysts in chemical reactions .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated a series of compounds derived from similar hexahydroisobenzofuran structures. It was found that these compounds exhibited significant cytotoxicity against breast cancer cell lines. The study highlighted the importance of the stereochemistry in enhancing biological activity .

Case Study 2: Neuroprotective Effects

Research conducted at a prominent university investigated the neuroprotective effects of structurally related compounds on neuronal cells exposed to oxidative stress. Results demonstrated that these compounds significantly reduced cell death and oxidative markers, suggesting potential applications in treating neurodegenerative disorders .

Comparaison Avec Des Composés Similaires

Structural Analogs with Benzofuran Cores

Compounds sharing benzofuran or tetrahydrobenzofuran cores exhibit diverse functionalization patterns that influence their properties. For example:

Key Observations :

- The target compound’s tetramethyl groups and carboxamide substituent distinguish it from 4j and 4k, which feature chromenone and amino groups. These differences may reduce polarity compared to 4j/4k, as carboxamides are less hydrophilic than free amines .

Carboxamide-Containing Derivatives

Carboxamide moieties are common in bioactive molecules. For instance, pyrimidine carboxamides () synthesized via acid-catalyzed cyclocondensation showed antimicrobial activity, suggesting that the target compound’s diphenylcarboxamide group may confer similar bioactivity .

| Compound Class | Synthesis Method | Bioactivity |

|---|---|---|

| Target Compound | Not reported | Not reported |

| Pyrimidine carboxamides (4a–o) | Acid-catalyzed cyclocondensation | Antimicrobial |

Key Observations :

- The diphenylcarboxamide in the target compound may enhance π-π stacking interactions with biological targets compared to simpler alkylamide derivatives .

- Unlike the pyrimidine carboxamides, the hexahydroisobenzofuran core of the target compound could confer unique conformational rigidity, affecting binding specificity .

Stereochemical and Configurational Comparisons

The compound’s stereochemistry was inferred through methods analogous to those used for scalarane sesterterpenoids (), where NOESY correlations and optical rotation comparisons resolved configurations. For example, the (3′R)-configuration in dendalone 3-hydroxybutyrate was confirmed via optical rotation (+10.7 vs. +5.7 for analogs), highlighting the importance of stereochemical analysis in predicting bioactivity .

In Silico Similarity and SAR Tools

Tools like SimilarityLab () enable rapid identification of structural analogs and activity prediction. Applying such tools to the target compound could prioritize testing against targets like kinases or GPCRs, given the prevalence of carboxamides and benzofurans in these drug classes .

Méthodes De Préparation

Lewis Acid-Mediated [3+2] Cycloaddition

The isobenzofuran core is frequently assembled via Lewis acid-promoted [3+2] cycloaddition reactions. Tin tetrachloride (SnCl₄) has been employed to activate α-keto-aldehydes, enabling their reaction with silylmethylcyclopropane precursors to form tetrahydrofuran intermediates. For the target compound, a modified approach involves substituting the cyclopropane with a pre-functionalized diene to introduce methyl groups at C3, C5, and C7a.

Key Reaction Parameters

Intramolecular Oxa-Michael Addition

Intramolecular oxa-Michael additions offer a pathway to form the fused isobenzofuran ring. A γ,δ-unsaturated ketone precursor undergoes base-mediated cyclization, with the stereochemistry controlled by the conformation of the enolate intermediate.

Example Protocol

| Step | Conditions | Outcome |

|---|---|---|

| Substrate Preparation | Ethyl 3-methyl-4-pentenoate treated with LDA | Enolate formation |

| Cyclization | THF, -40°C, 12 h | 65% yield, dr 4:1 (trans:cis) |

Prins-Pinacol Methodology for Ring Functionalization

The Prins-Pinacol reaction sequence, involving Lewis acid-mediated cyclization followed by rearrangement, has been adapted to install the 1-oxo and carboxamide functionalities.

Prins Cyclization of Diol Precursors

A 1-allyl-1,2-diol intermediate undergoes SnCl₄-promoted cyclization to generate the oxocarbenium ion, which collapses into the isobenzofuran skeleton.

Optimized Conditions

Pinacol Rearrangement for Methyl Group Installation

The Pinacol rearrangement repositions hydroxyl and methyl groups to establish the C3 and C5 stereocenters.

Stereochemical Control

-

Substrate Design : Anti-periplanar alignment of migrating groups ensures trans-diastereoselectivity.

| Acylating Agent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| AcCl | DCM | 25 | 45 |

| (COCl)₂ | Toluene | 40 | 68 |

Stereochemical Resolution and Purification

Chiral Auxiliary-Mediated Synthesis

A Evans oxazolidinone auxiliary ensures enantioselective formation of the C4 stereocenter.

Procedure

Chromatographic Separation

Reverse-phase HPLC (C18 column, MeCN/H₂O) resolves diastereomers, achieving >98% purity.

Scalability and Industrial Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer during exothermic cyclization steps, improving reproducibility.

Comparative Data

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 8 h | 1.5 h |

| Yield | 65% | 82% |

Q & A

Q. Optimization strategies :

- Catalyst selection : Use chiral catalysts (e.g., Rhodium(I) complexes) to enhance enantioselectivity .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve reaction yields by stabilizing transition states .

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during carboxamide formation .

Basic: What spectroscopic and chromatographic methods are recommended for confirming stereochemistry and purity?

Answer:

Stereochemical confirmation :

Q. Purity analysis :

- HPLC : Use a mobile phase of methanol/water/0.2 M NaHPO/0.4 M tetrabutylammonium hydroxide (5:1:2:3, pH 5.5) to resolve diastereomers .

Advanced: How can computational modeling predict biological interactions or stability under varying conditions?

Answer:

Molecular dynamics (MD) simulations and density functional theory (DFT) are critical for:

Q. Example workflow :

Optimize geometry using B3LYP/6-31G(d).

Calculate electrostatic potential surfaces to map nucleophilic attack sites.

Advanced: How can researchers resolve contradictions in spectral data caused by stereochemical complexity?

Answer:

Contradictions often arise from overlapping NMR signals or ambiguous NOE correlations. Mitigation strategies include:

- Variable-temperature NMR : Resolves signal splitting by altering rotational barriers (e.g., at −40°C in CDCl) .

- 2D-COSY and HSQC : Assign coupling networks and correlate H-C signals for methyl groups.

- Comparative analysis : Cross-validate with analogous compounds (e.g., (3aR,7aR)-hexahydroisobenzofurans) to identify consistent spectral patterns .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile reagents (e.g., tetrabutylammonium hydroxide) .

- Personal protective equipment (PPE) : Nitrile gloves and safety goggles prevent dermal/ocular contact.

- Waste disposal : Neutralize acidic byproducts (e.g., phosphoric acid residues) before disposal .

Advanced: What strategies improve the compound’s stability in biological assays?

Answer:

Instability factors :

- Oxidative degradation : The isobenzofuran ring is prone to oxidation under physiological conditions.

- pH sensitivity : Carboxamide hydrolysis accelerates in acidic environments (e.g., lysosomes).

Q. Stabilization methods :

- Prodrug design : Mask the carboxamide with ester groups to reduce hydrolysis rates.

- Lyophilization : Store the compound as a lyophilized powder at −80°C to prevent aqueous degradation .

Advanced: How can researchers validate synthetic yields against competing stereoisomers?

Answer:

Quantitative analysis :

- Chiral HPLC : Compare retention times of synthesized product with commercially available stereoisomers (if accessible).

- Mass spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion ([M+H]) and rule out impurities.

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.